3-(3-Hydroxyphenyl)propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-hydroxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5-7,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRNDIFPLIQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566699 | |
| Record name | 3-(3-Hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26172-10-1 | |
| Record name | 3-(3-Hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Precursor Chemistry of 3 3 Hydroxyphenyl Propanal and Analogs
Chemo-selective Synthesis Strategies
Chemo-selective synthesis is crucial for producing phenylpropanal derivatives, requiring methods that can differentiate between various functional groups within the molecule and its precursors.
Aldol (B89426) Condensation Approaches and Subsequent Modifications
Aldol condensation is a fundamental carbon-carbon bond-forming reaction used in the synthesis of β-hydroxy carbonyl compounds, which can be precursors to phenylpropanals. iitk.ac.in For analogs like 3-(4-hydroxyphenyl)propanal (B1245166), a common strategy involves a crossed-aldol condensation between a substituted benzaldehyde (B42025) and another aldehyde, followed by modification. smolecule.com
The synthesis can be initiated with the aldol condensation of 4-hydroxybenzaldehyde (B117250) and acetaldehyde (B116499). smolecule.com This reaction forms a β-hydroxy aldehyde, which is then subjected to a hydrogenation step to yield the final saturated aldehyde, 3-(4-hydroxyphenyl)propanal. smolecule.com Solid base catalysts, such as hydrotalcite, have been shown to be effective for aldol condensations, achieving high conversion and selectivity under solvent-free conditions in related reactions. researchgate.net
Table 1: Aldol Condensation Approach for Phenylpropanal Analogs
| Precursors | Intermediate Product | Final Product | Key Reactions |
|---|
Reduction-Based Synthetic Routes for Phenylpropanal Derivatives
Reduction-based methods are widely employed for the synthesis of phenylpropanals, often starting from corresponding cinnamic acid or cinnamaldehyde (B126680) derivatives. The primary challenge is the selective reduction of the carbon-carbon double bond without affecting the aldehyde or other functional groups on the aromatic ring.
A prevalent industrial method for producing 3-(4-hydroxyphenyl)propanal is the catalytic hydrogenation of 4-hydroxycinnamaldehyde. smolecule.com This process typically uses a palladium catalyst and is performed under controlled temperature and pressure to ensure high yield and purity. Similarly, 3-phenylpropionic acid can be prepared by hydrogenating cinnamaldehyde to 3-phenylpropanal, followed by oxidation. google.com The reduction of carboxylic acid derivatives, such as N-methoxy-N-methylamides (Weinreb amides), with reagents like diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride, represents a reliable method for aldehyde synthesis with excellent functional group tolerance. thieme-connect.de
Table 2: Reduction Methods for Phenylpropanal Synthesis
| Starting Material | Reducing Agent/Catalyst | Product | Reference |
|---|---|---|---|
| 4-Hydroxycinnamaldehyde | H₂ / Palladium Catalyst | 3-(4-Hydroxyphenyl)propanal | smolecule.com |
| Cinnamaldehyde | H₂ / Catalyst | 3-Phenylpropanal | google.com |
Indium-Mediated Sonochemical Reformatsky Reactions for Related Hydroxyphenylpropanoic Acids
The Reformatsky reaction is a classic method for forming β-hydroxy esters. scispace.com A significant improvement on this reaction involves the use of indium metal, often promoted by sonication (ultrasound), to synthesize hydroxyphenylpropanoic acid derivatives, which are closely related to 3-(3-hydroxyphenyl)propanal.
An improved, high-yield protocol for synthesizing 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) utilizes an indium-mediated sonochemical Reformatsky reaction. mdpi.comresearchgate.net This method reacts 3-hydroxybenzaldehyde (B18108) with ethyl bromoacetate (B1195939) in the presence of indium powder and ultrasound. scispace.commdpi.comresearchgate.net A key advantage of this approach is that it proceeds without the need to protect the acidic phenolic hydroxyl group. researchgate.net The reaction is notable for being a simple, faster, two-step route that avoids the complex, multi-step procedures, specialized equipment, and harsh conditions of previous methods. mdpi.comresearchgate.net The use of indium offers benefits such as high reactivity and selectivity, easy handling, and low toxicity compared to other metals like zinc or cadmium. scispace.commdpi.com This protection-free procedure can generate the product in yields as high as 70% after saponification. mdpi.comresearchgate.net
Stereoselective Synthesis of Enantiomers and Chiral Precursors
The synthesis of specific enantiomers of phenylpropanal derivatives is critical, particularly for pharmaceutical applications where biological activity is often stereospecific. uniovi.es
Enantiomerically pure α-amino aldehydes can be prepared through methods like the Swern oxidation of the corresponding amino alcohols, which are themselves derived from chiral precursors. orgsyn.org For example, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol can be oxidized to (S)-2-(N,N-dibenzylamino)-3-phenylpropanal. orgsyn.org Another powerful technique is dynamic kinetic resolution. A whole-cell biocatalyst co-expressing an engineered reductase and a formate (B1220265) dehydrogenase for NADH recycling has been used for the reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal (B145474), yielding (S)-phenylpropanol with high enantiomeric excess (ee). nih.gov Lipases are also widely used for the kinetic resolution of racemic intermediates, providing access to both enantiomers in high purity. uniovi.es For instance, the enantioseparation of hydroxyphenylpropionic acid isomers has been achieved through diastereomeric salt formation with a chiral amine, where the desired enantiomer can be selectively crystallized. researchgate.net
Biocatalytic and Biotechnological Synthesis Approaches
Biocatalysis, using enzymes or whole microorganisms, is an increasingly important strategy in chemical synthesis. It offers advantages such as high stereo-, regio-, and chemoselectivity, as well as environmentally friendly reaction conditions. vapourtec.com
Enzymatic Transformations in Hydroxyphenylpropanoid Production
Enzymes play a significant role in the production of hydroxyphenylpropanoids and their derivatives. frontiersin.org These biocatalytic reactions can achieve transformations that are challenging to accomplish with traditional chemical methods. vapourtec.com
Engineered enzymes and whole-cell systems are effective for producing chiral building blocks. For example, a whole-cell biocatalyst containing an engineered reductase from Candida tenuis (CtXR) has been successfully used to reduce racemic 2-phenylpropanal to (S)-phenylpropanol. nih.gov The system's efficiency was enhanced by co-expressing a formate dehydrogenase for cofactor (NADH) regeneration. This biocatalytic process was optimized to convert high concentrations of the substrate, achieving a product concentration of 115 g/L with a 93.1% ee. nih.gov Similarly, proline 4-hydroxylases have been overexpressed in E. coli to produce trans-4-hydroxy-l-proline, demonstrating the potential of enzymatic processes for the efficient and green production of valuable chiral compounds. nih.govresearchgate.net The use of immobilized enzymes in flow chemistry reactors is another advanced approach that can lead to higher yields, faster reaction rates, and increased enzyme stability compared to batch processes. vapourtec.com
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(4-Hydroxyphenyl)propanal |
| 3-Phenylpropanal |
| 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) |
| 3-Phenylpropionic acid |
| 4-Hydroxycinnamaldehyde |
| Cinnamaldehyde |
| Cinnamic acid |
| (S)-2-Phenylpropanol |
| 2-Phenylpropanal |
| Atenolol |
| Acetaldehyde |
| 3-Hydroxybenzaldehyde |
| 4-Hydroxybenzaldehyde |
| Ethyl bromoacetate |
| (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol |
| (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal |
| trans-4-hydroxy-l-proline |
Microbial Biotransformation Pathways for Propanone Analogs
The generation of phenylpropanoid structures, such as this compound, is a notable outcome of microbial metabolism, particularly within the human gut. The intestinal microbiota metabolize dietary flavonoids and other polyphenols, which are often poorly absorbed in the upper gastrointestinal tract, into a variety of smaller phenolic acids. nih.gov This biotransformation is a critical process that can influence the biological activity of dietary compounds. researchgate.net
Microbial biotransformation serves as an essential tool in drug design and discovery, offering an environmentally friendly and cost-effective method to produce complex molecules and their precursors. researchgate.net The process can generate a greater diversity of structures compared to traditional chemical synthesis. researchgate.net For instance, gut microflora, especially from the Clostridia species, can convert polyphenolic compounds found in fruits into metabolites like 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA). mdpi.com
The catabolism of flavan-3-ols by colonic microbiota is a well-documented pathway that leads to the formation of lower molecular weight compounds, including phenylpropanoic acids. nih.gov This process typically involves several steps, including β- and/or α-oxidation of side chains, which progressively shorten the carbon chain to yield phenylpropanoic, phenylacetic, and benzoic acids. nih.gov Similarly, quercetin (B1663063), a common dietary flavonoid, is metabolized by intestinal microbes into 3-(3-hydroxyphenyl)propionic acid (3HPPA). nih.gov These pathways highlight the capability of microorganisms to modify phenylpropanoid skeletons, suggesting analogous routes for the formation of this compound from dietary precursors through reduction of the corresponding acid or oxidation of the corresponding alcohol.
Table 1: Examples of Microbial Biotransformation of Polyphenols
| Precursor Compound | Microbial Action | Resulting Metabolite(s) |
|---|---|---|
| Flavan-3-ols | Colonic microbiota catabolism | Phenyl-γ-valerolactones, Phenylvaleric acids, Phenylpropanoic acids. nih.gov |
| Quercetin | Intestinal microbiota metabolism | 3-(3-Hydroxyphenyl)propionic acid (3HPPA). nih.gov |
Utility in Advanced Organic Synthesis
This compound and its structural isomers are valuable intermediates in organic synthesis due to the presence of multiple reactive sites: the aldehyde, the phenolic hydroxyl group, and the aromatic ring. This versatility allows for its use in the construction of a wide array of more complex molecules. smolecule.com
Role as an Intermediate in Natural Product Synthesis
The hydroxyphenylpropanal framework is a key structural motif found in various natural products. Synthetic chemists utilize this and related compounds as starting materials or key intermediates to access these complex molecular architectures. A notable example is the synthesis of (–)-centrolobine, a biologically active diarylheptanoid, where the structural analog 3-(4-hydroxyphenyl)-1-propanol (B51695) serves as a crucial precursor. The 4-hydroxy isomer, 3-(4-Hydroxyphenyl)propanal, has also been identified as a valuable intermediate in the synthesis of this natural product. smolecule.com Furthermore, related hydroxyphenyl structures have been employed in the enantioselective synthesis of other natural products like Phyllodulcin, a dihydroisocoumarin sweetener. acs.org These examples underscore the strategic importance of the hydroxyphenylpropanal scaffold in the total synthesis of biologically significant natural compounds.
Table 2: Application in Natural Product Synthesis
| Target Natural Product | Precursor/Intermediate Used |
|---|---|
| (–)-Centrolobine | 3-(4-Hydroxyphenyl)-1-propanol, 3-(4-Hydroxyphenyl)propanal. smolecule.com |
Applications in Pharmaceutical Precursor Development
The structural framework of this compound is a foundational element in the development of new pharmaceutical agents. The 4-hydroxy analog is explicitly used as an intermediate in the synthesis of various pharmaceuticals. smolecule.com Derivatives of the corresponding alcohol, 3-(4-hydroxyphenyl)-1-propanol, act as precursors for G protein-coupled receptor agonists, which are being investigated for the management of metabolic disorders like diabetes. evitachem.com This same alcohol is a starting point for synthesizing molecules with potential applications in pain management and neurology.
Furthermore, metabolites structurally related to this compound have shown biological relevance, making them and their synthetic precursors targets of interest. For example, 3-(3-hydroxyphenyl)propionic acid (3HPPA), a known microbial metabolite, has been shown to inhibit monocyte adhesion to endothelial cells, suggesting a potential therapeutic role in atherosclerosis. nih.gov Another related metabolite found in urine, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), has been associated with certain neurological conditions, prompting research into its metabolic pathways and potential as a biomarker. mdpi.commedchemexpress.com
Diversification via Functional Group Interconversions
The chemical reactivity of this compound's functional groups—the aldehyde and the phenol (B47542)—allows for a wide range of structural modifications, leading to a diverse library of derivative compounds. This chemical tractability is a significant asset in medicinal chemistry and materials science.
The aldehyde group is particularly versatile. It can be readily oxidized to the corresponding carboxylic acid, 3-(3-hydroxyphenyl)propanoic acid, a compound that itself has biological significance. Conversely, reduction of the aldehyde, for example with sodium borohydride, yields the corresponding primary alcohol, 3-(3-hydroxyphenyl)-1-propanol. The aldehyde can also participate in condensation reactions and form Schiff bases through reaction with primary amines, which is a useful method for linking the molecule to proteins or other amine-containing structures. smolecule.com
The phenolic hydroxyl group also offers numerous avenues for derivatization. It can undergo etherification or esterification to modify the compound's polarity and pharmacokinetic properties. evitachem.com Additionally, the hydroxyl group activates the aromatic ring towards electrophilic aromatic substitution reactions, allowing for the introduction of further substituents onto the phenyl ring. This ability to easily modify the core structure through functional group interconversions makes this compound a highly valuable and versatile platform for developing new molecules with tailored properties.
Table 3: Summary of Functional Group Interconversions
| Functional Group | Reaction Type | Product Type |
|---|---|---|
| Aldehyde | Oxidation | Carboxylic Acid (e.g., 3-(3-Hydroxyphenyl)propanoic acid). |
| Aldehyde | Reduction | Primary Alcohol (e.g., 3-(3-Hydroxyphenyl)-1-propanol). |
| Aldehyde | Reaction with Amines | Schiff Base. smolecule.com |
| Phenolic Hydroxyl | Esterification | Phenyl Ester. evitachem.com |
| Phenolic Hydroxyl | Etherification | Phenyl Ether |
Metabolic Pathways and Biotransformations of 3 3 Hydroxyphenyl Propanal and Metabolites
Endogenous Metabolic Processes in Mammalian Systems
In mammals, the metabolic pathways connected to 3-(3-hydroxyphenyl)propanal are closely linked to the processing of aromatic amino acids, dietary polyphenols, and short-chain fatty acids. The aldehyde form is an intermediate, with the corresponding acid, 3-(3-hydroxyphenyl)propionic acid, being a more commonly identified and studied metabolite.
3-(3-hydroxyphenyl)propionic acid (3-HPPA) is a significant metabolite identified in human and animal systems. nih.govresearchgate.net It is not typically ingested directly but is formed by the gut microflora from the breakdown of dietary flavonoids, such as quercetin (B1663063). nih.govresearchgate.net While this compound is the aldehyde precursor, the gut microbiome possesses enzymes that can convert such aldehydes into their corresponding acids. osti.gov These microbial metabolites are then absorbed and can be detected in circulation.
Table 1: Key Endogenous Metabolites and Their Precursors
| Metabolite | Primary Precursor(s) | Metabolic Origin |
|---|---|---|
| 3-(3-Hydroxyphenyl)propionic acid | Quercetin, Dietary Flavonoids | Gut Microbiota Transformation |
| 3-Hydroxypropionic acid | Propionyl-CoA (from branched-chain amino acids, odd-chain fatty acids) | Endogenous Mammalian Metabolism |
3-Hydroxypropionic acid (3-HPA) is a key intermediate in the metabolism of propionic acid, which is derived from the catabolism of branched-chain amino acids and odd-chain fatty acids. healthmatters.iorupahealth.com The metabolic hub for this process is propionyl-CoA. In normal metabolism, the biotin-dependent enzyme propionyl-CoA carboxylase converts propionyl-CoA to methylmalonyl-CoA. healthmatters.io However, when this pathway is impaired, propionyl-CoA is shunted into alternative routes, leading to the formation of 3-HPA. healthmatters.io This accumulation can disrupt the mitochondrial ratio of esterified CoA to free CoA, potentially leading to mitochondrial toxicity. rupahealth.comhealthmatters.io The body attempts to detoxify by forming propionyl-carnitine, which is transported out of the mitochondria, releasing 3-HPA. rupahealth.comhealthmatters.io
Elevated levels of 3-hydroxypropionic acid are a hallmark of certain inborn errors of metabolism, most notably propionic acidemia. rupahealth.comhealthmatters.io This rare genetic disorder is caused by a deficiency in the propionyl-CoA carboxylase enzyme. nih.gov The enzymatic block leads to a buildup of propionyl-CoA and its derivatives. rupahealth.com Consequently, urinary and blood concentrations of 3-hydroxypropionic acid and methylcitrate are significantly increased, serving as critical biomarkers for diagnosis via newborn screening and subsequent confirmatory tests. healthmatters.ionih.govnih.gov Chronically high levels of 3-HPA can act as an acidogen and metabotoxin, contributing to metabolic acidosis and the severe clinical symptoms associated with propionic acidemia, such as poor feeding, lethargy, and progressive encephalopathy. rupahealth.comhealthmatters.ionih.gov Elevated 3-HPA has also been noted in other metabolic disorders, including methylmalonic acidemia. healthmatters.io
Microbial Biotransformation and Catabolic Pathways
The gut microbiome plays a pivotal role in the initial transformation of many dietary compounds, including the precursors of this compound and its metabolites.
A variety of gut bacteria are capable of metabolizing complex dietary polyphenols into simpler phenolic acids. Species belonging to genera such as Clostridium and Eubacterium are known to transform flavonoids and other related compounds into metabolites like 3-(3-hydroxyphenyl)propionic acid. nih.gov For instance, the anaerobic catabolism of gallic acid by Eubacterium oxidoreducens involves the formation of phloroglucinol, which is further broken down. nih.gov Clostridium species are also key players in the fermentation of carbohydrates and the metabolism of amino acids. nih.govconsensus.app Escherichia species are also implicated, as they are known to produce 3-hydroxypropionic acid and possess pathways for metabolizing aromatic compounds. rupahealth.comasm.org The gut microbiota can also metabolize aromatic amino acids like tryptophan into various compounds, including indole-3-aldehyde, highlighting their capacity to process aromatic aldehydes. nih.govmdpi.com
Table 2: Microbial Species Involved in Biotransformation
| Microbial Genus/Species | Substrate(s) | Key Metabolite(s) |
|---|---|---|
| Clostridium species | Aromatic amino acids, Carbohydrates | Various fermentation products |
| Eubacterium species | Gallic acid, Flavonoids | Phloroglucinol, 3-(3-Hydroxyphenyl)propionic acid |
| Escherichia coli | Propionate, 3-(3-Hydroxyphenyl)propionic acid | 3-Hydroxypropionic acid, Acetaldehyde (B116499), Pyruvate |
Specific bacterial strains have well-characterized pathways for degrading aromatic compounds.
Escherichia coli K-12 can utilize 3-(3-hydroxyphenyl)propionic acid as a sole carbon source. asm.org The degradation pathway involves the conversion of this substrate into 3-(2,3-dihydroxyphenyl)propionic acid, which then undergoes meta-fission of the aromatic ring. asm.org This cleavage ultimately yields central metabolites such as succinate, pyruvate, and acetaldehyde. asm.org The enzymes in this pathway are inducible, with separate controls for the initial substrates. asm.org In the context of propionyl-CoA metabolism, native E. coli pathways, such as the methylcitrate cycle, compete for propionyl-CoA. nih.gov Disrupting genes like prpC (methylcitrate synthase) can redirect metabolic flux, and recombinant E. coli strains have been engineered to efficiently produce 3-hydroxypropionic acid from propionate. nih.govnih.gov
Comamonas testosteroni TA441 is known for its ability to degrade steroids and other aromatic compounds. asm.orgmdpi.com Its primary degradation pathway for testosterone (B1683101) involves the aromatization and meta-cleavage of the steroid A-ring. researchgate.netnih.gov However, research has shown that the genes responsible for this steroid degradation pathway are induced by steroids like testosterone and cholic acid, but not by aromatic compounds such as phenol (B47542), biphenyl, or 3-(3-hydroxyphenyl)propionic acid. asm.orgnih.gov This indicates that in C. testosteroni TA441, the catabolism of 3-(3-hydroxyphenyl)propionic acid is not handled by its main steroid degradation machinery, suggesting distinct metabolic pathways for different classes of aromatic compounds. asm.orgnih.gov
Role in Flavonoid Metabolism
This compound and its corresponding acid, 3-(3-hydroxyphenyl)propionic acid, are recognized as microbial metabolites of dietary flavonoids, such as quercetin. purdue.eduresearchgate.netbohrium.com Flavonoids are poorly absorbed in the upper gastrointestinal tract and are subsequently metabolized by the intestinal microbiota into various phenolic acids. purdue.edu The human gut microflora, including bacteria from the genera Clostridium and Eubacterium, are capable of converting quercetin into 3-(3-hydroxyphenyl)propionic acid. researchgate.netkoyauniversity.org This biotransformation is significant as the resulting metabolites may be responsible for some of the health benefits attributed to the parent flavonoids. researchgate.net These microbial metabolites can be absorbed into the circulation and exert biological effects. researchgate.net
Natural Occurrence and Biosynthetic Routes
This compound is a naturally occurring compound found in various biological systems, arising from different biosynthetic pathways.
Isolation from Plant Sources (e.g., Smallanthus fruticosus, Taxus baccata)
The presence of this compound has been reported in a number of plant species. Its isolation has been documented from Smallanthus fruticosus and Taxus baccata. The occurrence in these plants suggests its involvement in their secondary metabolism.
Involvement in Lignin (B12514952) Biosynthesis
Lignin, a complex aromatic polymer, is synthesized via the phenylpropanoid pathway, which generates a variety of 4-hydroxyphenylpropanoids. nih.gov This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions including deamination, hydroxylation, and methylation to produce monolignols, the primary building blocks of lignin. researchgate.netnih.gov As a phenylpropanoid, this compound is structurally related to the intermediates of this pathway. While not a direct monomer for polymerization, its biosynthesis is intrinsically linked to the metabolic flux through the phenylpropanoid pathway. The regulation of this pathway is complex and can be influenced by various developmental and environmental cues, potentially affecting the production of related phenylpropanoid compounds. nih.gov
Endogenous Production in Biological Systems
Endogenous production of 3-(3-hydroxyphenyl)propionic acid, the oxidized form of this compound, is well-established in the context of gut microbial metabolism. As mentioned previously, dietary flavonoids are transformed by the colonic microbiota into simpler phenolic compounds, including 3-(3-hydroxyphenyl)propionic acid. purdue.eduresearchgate.netkoyauniversity.org This process is a key aspect of the host-gut microbiota cometabolism, where the host consumes complex plant-derived molecules, and the gut microbes break them down into absorbable metabolites.
Structure Activity Relationship Sar Studies and Computational Investigations
Elucidation of Key Structural Determinants for Biological Activity
SAR studies on phenolic compounds have identified several key structural features that govern their biological actions, particularly their antioxidant capacity. These principles can be applied to understand the activity profile of 3-(3-Hydroxyphenyl)propanal. The primary determinants include the conformation of the molecule, the arrangement of pharmacophoric features, and the electronic effects of substituents.
The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with biological targets. For phenolic compounds, the spatial relationship between the hydroxyl group, the aromatic ring, and other substituents dictates the molecule's ability to fit into active sites of enzymes or receptors and to participate in chemical reactions like free radical scavenging.
The flexibility of the propanal side chain in this compound allows it to adopt various conformations. The rotational freedom around the C-C single bonds of the propyl chain means the molecule is not planar. This flexibility can be advantageous, allowing the molecule to adapt its shape to interact favorably with a biological target. However, there is typically a preferred low-energy conformation, often referred to as the bioactive conformation, which is responsible for its biological effects. Studies on related phenylpropanoids suggest that the orientation of the side chain relative to the phenolic ring is a key determinant of activity. For antioxidant activity, a conformation that allows for facile donation of the phenolic hydrogen atom is considered crucial. The presence of the aldehyde group introduces polarity and potential for hydrogen bonding, which can influence the preferred conformation in different solvent environments.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For phenolic antioxidants, the key pharmacophoric features are well-established and are present in the structure of this compound.
The essential pharmacophoric features for the antioxidant activity of many phenolic compounds include:
A Hydrogen-Bond Donor (HBD): The phenolic hydroxyl (-OH) group is the primary HBD. It is responsible for donating a hydrogen atom to neutralize free radicals. researchgate.net
An Aromatic Ring (AR): The benzene ring acts as a scaffold and is crucial for stabilizing the resulting phenoxyl radical through resonance delocalization of the unpaired electron. researchgate.net
A Hydrogen-Bond Acceptor (HBA): The oxygen atom of the phenolic hydroxyl group and the oxygen atom of the aldehyde group can both act as hydrogen-bond acceptors. researchgate.net
Pharmacophore models for related phenolic compounds often highlight the importance of the relative positions of these features. For instance, a six-feature pharmacophore model developed for certain antioxidants included two hydrogen-bond acceptors, two hydrogen-bond donors, and two aromatic rings. researchgate.net
The nature and position of substituents on the phenolic ring significantly modulate the biological activity of the compound. Substituents can exert their influence through electronic effects (induction and resonance) and steric effects.
For antioxidant activity, electron-donating groups (EDGs) attached to the aromatic ring are generally known to increase potency. nih.govresearchgate.net EDGs, such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density on the phenolic oxygen atom, which weakens the O-H bond. researchgate.net This lowering of the Bond Dissociation Enthalpy (BDE) makes the hydrogen atom easier to abstract by a free radical, thus enhancing the antioxidant activity. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or carboxyl (-COOH) groups, tend to decrease antioxidant activity by strengthening the O-H bond. nih.gov
In this compound, the substituent is a 3-propanal group (-CH2CH2CHO). The alkyl portion of the chain acts as a weak electron-donating group, which can slightly enhance the radical scavenging ability of the phenolic hydroxyl group. The position of this substituent also matters. Substituents at the ortho and para positions to the hydroxyl group have a more pronounced effect on stabilizing the phenoxyl radical through resonance than substituents at the meta position. researchgate.net In this compound, the propanal group is at the meta position, which may result in a less pronounced electronic effect on the hydroxyl group compared to an equivalent ortho or para substituted compound.
| Substituent Position | Electronic Effect on -OH Group | Radical Stabilization | Expected Impact on Antioxidant Activity |
|---|---|---|---|
| Ortho | Strong (Resonance + Inductive) | High | Significant Increase (for EDGs) |
| Meta | Weak (Mainly Inductive) | Low | Moderate Increase (for EDGs) |
| Para | Strong (Resonance + Inductive) | High | Significant Increase (for EDGs) |
Advanced Computational Chemistry Approaches
Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. Techniques like Density Functional Theory (DFT) are particularly valuable for studying the electronic structure and reactivity of phenolic compounds.
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as geometries, reaction energies, and electronic descriptors related to biological activity. nih.govnih.gov For phenolic antioxidants, DFT is instrumental in calculating parameters that quantify their radical scavenging potential.
A fundamental step in any computational study is to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, can determine the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. nih.govnih.gov
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This analysis yields crucial information about the molecule's reactivity. Key parameters derived from these calculations that correlate with antioxidant activity include:
Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): The HOMO represents the outermost electrons of the molecule. A higher EHOMO indicates a greater ability to donate electrons, which is a key step in some antioxidant mechanisms (like the Sequential Electron Transfer-Proton Transfer, SET-PT). Phenolic compounds with higher EHOMO values are generally better antioxidants. nih.gov
Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The LUMO represents the lowest energy orbital that can accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. unec-jeas.com
Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is one of the most direct and reliable predictors of antioxidant activity via the hydrogen atom transfer (HAT) mechanism. It represents the energy required to break the O-H bond homolytically. A lower BDE value indicates that the hydrogen atom can be donated more easily, signifying a more potent antioxidant. researchgate.net DFT calculations can predict BDE values with good accuracy.
For this compound, DFT calculations would likely reveal a relatively high EHOMO, characteristic of phenolic compounds, and a BDE value that is influenced by the weak electron-donating nature of the meta-substituted propanal side chain.
| Parameter | Definition | Correlation with Antioxidant Activity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher value indicates greater activity (better electron donor) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap indicates higher reactivity |
| O-H BDE | Bond Dissociation Enthalpy of the phenolic hydroxyl group | Lower value indicates greater activity (easier H-atom donation) |
Density Functional Theory (DFT) Calculations
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.
For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, reflecting its electron-donating nature, while the LUMO is often distributed over the rest of the molecule. In the case of this compound, the aldehyde group, being an electron-withdrawing group, would be expected to influence the energy of the LUMO. Computational studies on similar phenolic aldehydes have shown that the nature and position of substituents on the benzene ring can significantly modulate the HOMO-LUMO gap, thereby affecting the compound's reactivity. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap.
Natural Bond Orbital (NBO) Analysis of Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in intramolecular and intermolecular interactions. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red) are rich in electrons and are thus susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the hydroxyl and aldehyde groups, indicating these as the primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the carbon atom of the carbonyl group would likely exhibit positive electrostatic potential, marking them as potential sites for nucleophilic attack. The aromatic ring would display a more complex pattern of positive and negative potential, influenced by the hydroxyl and propanal substituents.
Prediction of Spectroscopic Properties
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and for understanding the vibrational and electronic properties of a molecule.
For this compound, density functional theory (DFT) calculations could be employed to predict its vibrational frequencies and NMR chemical shifts. The calculated IR and Raman spectra would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the various vibrations of the aromatic ring. Similarly, predicted ¹H and ¹³C NMR spectra would provide information on the chemical environment of each atom in the molecule. By comparing these theoretical spectra with experimental data, a detailed assignment of the observed spectral features can be achieved.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.
While specific docking studies on this compound are not yet widely reported, its structural motifs—a phenolic ring and an aldehyde group—are common in molecules known to interact with various biological targets. Docking simulations could be used to explore the potential binding of this compound to the active sites of enzymes or receptors where hydrogen bonding and aromatic interactions are crucial for binding. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The aldehyde group could also participate in hydrogen bonding or even form covalent bonds with certain amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between a set of molecular descriptors (physicochemical properties or structural features) and the observed activity.
Future Research Directions and Therapeutic Potential
In-depth Mechanistic Elucidation of Biological Activities
While direct studies on 3-(3-Hydroxyphenyl)propanal are limited, research on analogous structures provides a roadmap for future mechanistic investigations. For instance, derivatives of the related compound 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid have been shown to induce significant oxidative stress in cancer cells. nih.gov One particular derivative was found through in silico modeling to interact with key cancer-related proteins such as HER-2 and c-MET. nih.gov
Future research should prioritize elucidating the precise molecular mechanisms through which this compound exerts any biological effects. Key questions to investigate include:
Enzyme Interactions: Does the aldehyde or phenol (B47542) group interact with specific enzymatic targets?
Receptor Binding: Can the compound bind to cell surface or nuclear receptors, thereby modulating signaling pathways?
Oxidative Stress Modulation: Does it induce or inhibit the production of reactive oxygen species (ROS)?
Metabolic Fate: How is the compound metabolized within cells, and do its metabolites possess their own biological activities?
Advanced techniques such as proteomics, transcriptomics, and metabolomics will be crucial in mapping the cellular pathways affected by this compound, providing a comprehensive understanding of its mode of action.
Exploration of Novel Therapeutic Applications (e.g., antimicrobial, anticancer)
The most promising area of research for compounds related to this compound lies in their therapeutic potential, particularly as antimicrobial and anticancer agents. The hydroxyphenyl moiety is a well-established pharmacophore present in numerous compounds with potent biological activities. mdpi.com Studies on its derivatives have demonstrated significant, structure-dependent efficacy against various pathogens and cancer cell lines.
Antimicrobial Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi. mdpi.com Similarly, derivatives of 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid demonstrated notable activity, primarily targeting Gram-positive pathogens like S. aureus and E. faecalis. nih.gov The ease of synthesis for some of these related molecules, coupled with their potent activity, suggests they could serve as leads for further therapeutic development. nih.gov
Anticancer Potential: The anticancer properties of related structures are equally promising. Certain 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives exhibited antiproliferative activity against cisplatin-resistant head and neck cancer cells (FaDu) at low micromolar concentrations. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were found to reduce the viability of A549 non-small cell lung cancer cells and inhibit their migration in vitro, while showing favorable cytotoxicity profiles against non-cancerous cells. mdpi.com
The table below summarizes key findings from studies on derivatives, highlighting the potential therapeutic avenues for novel compounds based on the this compound scaffold.
| Derivative Class | Therapeutic Target | Key Findings | Reference |
|---|---|---|---|
| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | Antimicrobial (Gram-positive bacteria) | Structure-dependent activity against drug-resistant S. aureus and E. faecalis. | nih.gov |
| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives | Anticancer (Head and Neck Cancer) | Showed antiproliferative activity in cisplatin-resistant FaDu cells; induced oxidative stress. | nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial (ESKAPE pathogens, Fungi) | Potent activity against multidrug-resistant bacteria and drug-resistant fungi. | mdpi.com |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer (Lung Cancer) | Reduced viability and migration of A549 non-small cell lung cancer cells with selectivity over non-cancerous cells. | mdpi.com |
Future work should involve the synthesis and screening of a library of this compound derivatives to identify lead compounds with high efficacy and selectivity for specific microbial or cancer targets.
Translational Research for Clinical Biomarker Development
Translational research aims to bridge the gap between laboratory discoveries and clinical applications. In the context of this compound, this could involve its development as a clinical biomarker. Untargeted metabolomics, a powerful tool for discovering new biomarkers, could be employed to see if levels of this compound or its metabolites in biological fluids (e.g., plasma, urine) correlate with specific disease states, exposure to environmental toxins, or the response to therapeutic interventions. nih.gov
Should this compound or its derivatives be developed into therapeutic agents, their quantification in patients could serve several purposes:
Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: Tracking the drug's absorption, distribution, metabolism, and excretion.
Target Engagement Marker: Confirming that the drug is interacting with its intended biological target.
Efficacy Biomarker: Correlating the level of the compound or its metabolites with clinical outcomes.
This line of research is essential for moving a promising compound from a preclinical candidate to a clinically useful tool.
Elucidation of Environmental and Ecological Roles
The role of this compound in the environment is currently unknown. As a phenolic compound, it belongs to a class of molecules that can have significant ecological impacts. nih.gov Future research is needed to understand its environmental fate and effects. Key areas for investigation would include:
Biodegradation: Determining the pathways and rates of degradation by soil and aquatic microorganisms. Phenolic compounds are known to be metabolized by gut microbiota, and similar processes likely occur in the environment. nih.gov
Persistence: Assessing how long the compound remains in soil, water, and sediment.
Ecotoxicity: Evaluating its potential toxicity to a range of non-target organisms, including aquatic plants, invertebrates, and fish.
Bioaccumulation: Investigating its potential to accumulate in the tissues of living organisms.
Understanding these factors is crucial for conducting a thorough environmental risk assessment, particularly if the compound or its derivatives are considered for widespread use in agriculture or medicine.
Advanced Synthetic Strategies for Complex Derivatives
The therapeutic potential observed in derivatives of related hydroxyphenyl structures underscores the importance of chemical synthesis in exploring this molecular scaffold. nih.govmdpi.com Current methods for creating derivatives often involve standard organic chemistry reactions such as esterification, hydrazinolysis, and condensation. nih.govnih.gov
Future efforts should focus on developing more advanced and efficient synthetic strategies. This could include:
Combinatorial Chemistry: To rapidly generate large and diverse libraries of this compound derivatives for high-throughput screening.
Catalytic Methods: Employing novel catalysts to improve reaction yields, reduce waste, and create chemical bonds with high precision. rsc.org
Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms, as different stereoisomers can have vastly different biological activities.
Biocatalysis: Using enzymes to perform complex chemical transformations under mild and environmentally friendly conditions.
These advanced synthetic approaches will be instrumental in optimizing the biological activity of lead compounds and developing derivatives with improved therapeutic properties.
Q & A
Q. What are the common synthetic routes for 3-(3-Hydroxyphenyl)propanal in academic research?
this compound is typically synthesized via:
- Electrophilic aromatic substitution : Chlorination of phenylpropanoic acid derivatives followed by hydroxylation at the meta position .
- Reduction reactions : Reduction of corresponding ketones (e.g., 3-(3-Hydroxyphenyl)propanone) using agents like NaBH₄ or LiAlH₄ under controlled conditions .
- Aldol condensation : Base-catalyzed condensation of benzaldehyde derivatives with acetaldehyde, though regioselectivity must be carefully controlled .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.5–10.0 ppm. Aromatic protons in the meta-substituted phenyl group resonate between δ 6.5–7.5 ppm, with coupling patterns indicative of substitution .
- IR spectroscopy : Strong absorption bands for the aldehyde C=O stretch (~1720 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 166 for C₉H₁₀O₃) and fragmentation patterns confirm the structure .
Q. What biological activities have been reported for this compound and its derivatives?
While direct studies are limited, analogs suggest:
- Antioxidant activity : The phenolic hydroxyl group may scavenge free radicals, as seen in 3-(4-Hydroxyphenyl)propanal .
- Neuromodulatory effects : Derivatives of chlorinated phenylpropanals interact with voltage-sensitive sodium and calcium channels, suggesting potential analgesic or anticonvulsant applications .
Q. What are the key considerations for handling and storing this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation and respiratory toxicity .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in synthesizing this compound?
- Directing groups : Introduce temporary ortho/para-directing groups (e.g., -NO₂) to steer electrophilic substitution to the meta position, followed by deprotection .
- Friedel-Crafts alkylation : Use Lewis acid catalysts (e.g., AlCl₃) to control the position of propanal attachment to the phenyl ring .
- Computational modeling : Density Functional Theory (DFT) can predict reaction pathways and transition states to favor meta-substitution .
Q. How can stability issues of this compound under experimental conditions be addressed?
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Standardized assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control for compound purity (≥95% by HPLC) .
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple replicates to account for variability in receptor binding assays .
- Meta-analysis : Compare structural analogs (e.g., 3-(3-Chlorophenyl)propanal) to identify substituent effects on bioactivity .
Q. How can computational methods predict novel reactivity or applications for this compound?
- Molecular docking : Simulate interactions with targets like COX-2 or NMDA receptors to hypothesize anti-inflammatory or neuroprotective effects .
- Reactivity prediction : Use software (e.g., Gaussian) to model aldol or Grignard reaction pathways, prioritizing low-energy intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
